
tert-Butyl 2-(Diphenylmethyleneamino)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Overview
Description
Tert-Butyl 2-(Diphenylmethyleneamino)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C26H27N3O2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 2-(Diphenylmethyleneamino)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, with CAS number 1346673-94-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.
Research into the biological activity of naphthyridine derivatives has shown that they can act as inhibitors for various biological pathways. Specifically, compounds similar to tert-butyl 2-(Diphenylmethyleneamino)-7,8-dihydro-1,6-naphthyridine have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation. This dual action is crucial in malaria treatment strategies as it targets both the parasite's survival mechanisms and its metabolic processes .
Antimalarial Activity
A study highlighted that naphthyridine derivatives exhibit significant antimalarial properties through inhibition of PI4K and hemozoin formation. The representative compounds demonstrated efficacy against both field isolates and drug-resistant strains of Plasmodium falciparum in humanized mouse models .
Anti-inflammatory Effects
In addition to antimalarial activity, related compounds have shown promising anti-inflammatory effects. For instance, a series of substituted phenylcarbamates derived from similar structures exhibited notable anti-inflammatory activity in vivo, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at the 2 and 8 positions of the naphthyridine core significantly influence biological activity. Basic groups at the 8-position enhance selectivity for Plasmodium relative to human kinases, reducing potential side effects such as teratogenicity observed with other inhibitors .
Table 1: Summary of Biological Activity Data
Compound | IC50 (µM) | Target | Activity Type |
---|---|---|---|
Compound A | 0.5 | Pf PI4K | Antimalarial |
Compound B | 1.2 | Hemozoin Formation | Antimalarial |
Compound C | 0.8 | Inflammation (Rat Model) | Anti-inflammatory |
Case Studies
- Antimalarial Efficacy : In a study involving humanized NSG mice infected with Plasmodium falciparum, tert-butyl derivatives showed significant reduction in parasitemia levels compared to untreated controls, suggesting strong in vivo efficacy .
- Safety Profile : The safety profile was assessed through multiple dosing regimens in animal models, which indicated that the compound exhibited low toxicity levels and was well tolerated .
Properties
IUPAC Name |
tert-butyl 2-(benzhydrylideneamino)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-26(2,3)31-25(30)29-17-16-22-21(18-29)14-15-23(27-22)28-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,16-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQHZMNWDMRSTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)N=C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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